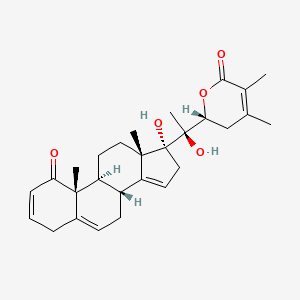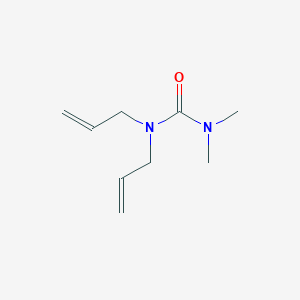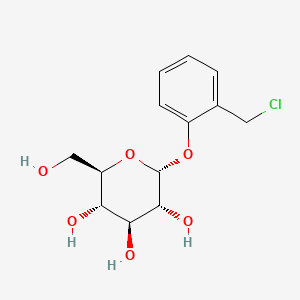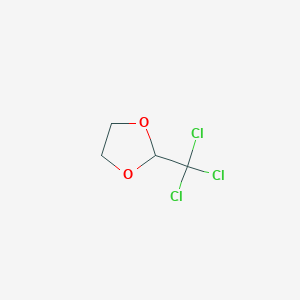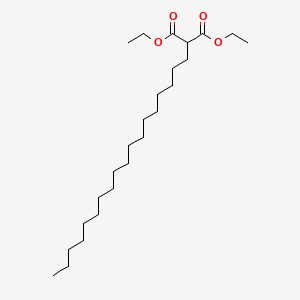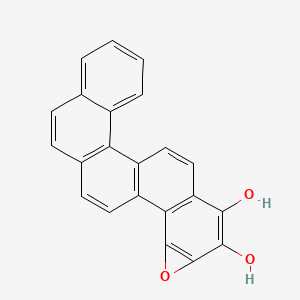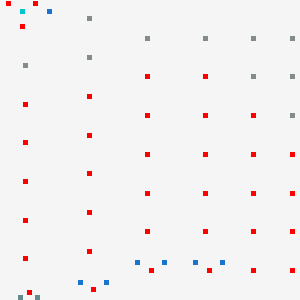
Heptasodium dihydrogen bis(octa-mu-oxo-mu5-oxopentaoxopentawolframate)octa-mu-oxoeuropate(9-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptasodium dihydrogen bis(octa-mu-oxo-mu5-oxopentaoxopentawolframate)octa-mu-oxoeuropate(9-) is a complex inorganic compound with a unique structure It is composed of tungsten and europium atoms, coordinated with oxygen atoms, and stabilized by sodium ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptasodium dihydrogen bis(octa-mu-oxo-mu5-oxopentaoxopentawolframate)octa-mu-oxoeuropate(9-) typically involves the reaction of tungsten and europium salts in the presence of sodium ions under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction mixture is then heated to promote the crystallization of the compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity raw materials and precise control of reaction parameters to ensure consistent quality and yield. The compound is typically produced in batch reactors, followed by filtration, washing, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Heptasodium dihydrogen bis(octa-mu-oxo-mu5-oxopentaoxopentawolframate)octa-mu-oxoeuropate(9-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can also be reduced to lower oxidation states using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other coordinating species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction may yield lower oxidation state species. Substitution reactions can result in the formation of new coordination compounds with different ligands.
Scientific Research Applications
Heptasodium dihydrogen bis(octa-mu-oxo-mu5-oxopentaoxopentawolframate)octa-mu-oxoeuropate(9-) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique structure and reactivity.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging agents or therapeutic compounds.
Industry: It is used in the development of advanced materials and coatings due to its stability and unique properties.
Mechanism of Action
The mechanism of action of heptasodium dihydrogen bis(octa-mu-oxo-mu5-oxopentaoxopentawolframate)octa-mu-oxoeuropate(9-) involves its interaction with molecular targets through coordination chemistry. The compound can bind to various substrates, facilitating chemical transformations. The pathways involved depend on the specific application and the nature of the interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Heptasodium tungstoeuropate: A similar compound with a slightly different structure and properties.
Tungstoeuropic acid, heptasodium salt: Another related compound with comparable chemical characteristics.
Uniqueness
Heptasodium dihydrogen bis(octa-mu-oxo-mu5-oxopentaoxopentawolframate)octa-mu-oxoeuropate(9-) is unique due to its specific coordination environment and the presence of both tungsten and europium atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
56367-73-8 |
|---|---|
Molecular Formula |
EuH2Na7O36W10-60 |
Molecular Weight |
2729.3 g/mol |
IUPAC Name |
heptasodium;europium(3+);hydron;oxygen(2-);tungsten |
InChI |
InChI=1S/Eu.7Na.36O.10W/q+3;7*+1;36*-2;;;;;;;;;;/p+2 |
InChI Key |
VMFBSAPFPKIAQZ-UHFFFAOYSA-P |
Canonical SMILES |
[H+].[H+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Eu+3].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


